[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position of the pyrrolidine ring, a cyclopropyl-amino substituent at the 3-position, and an acetic acid moiety. The stereochemistry (R-configuration) at the pyrrolidine ring is critical for its bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLPACEACOJDQ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(CC(=O)O)C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (mesylation), 50–60°C (cyclization) |
| Solvent | Ethyl acetate |
| Catalysts/Reagents | Methanesulfonic acid, Triethylamine |
| Yield | 85–92% |
Introduction of the Benzyl Group
The benzyl group at the pyrrolidine nitrogen is introduced via nucleophilic substitution or protection-deprotection strategies. A patent by Hoffmann-La Roche describes benzylation using benzyl chloroformate in the presence of sodium hydroxide at 0–5°C. The reaction proceeds via in situ generation of a carbamate intermediate, which is subsequently reduced to the secondary amine using Pd/C and ammonium formate.
Alternative Route : Direct alkylation of the pyrrolidine nitrogen with benzyl bromide in tetrahydrofuran (THF) at reflux (65°C) achieves comparable yields (80–85%) but requires rigorous exclusion of moisture.
Cyclopropyl Amino Group Installation
Incorporating the cyclopropyl amino moiety presents synthetic challenges due to steric hindrance and the need for stereochemical fidelity. Two predominant strategies emerge:
a) Cyclopropanation of Allylamine Intermediates
A Simmons–Smith reaction using diiodomethane and a zinc-copper couple converts allylamine derivatives into cyclopropylamines. For instance, treatment of N-allyl-pyrrolidine with diiodomethane in diethyl ether at 0°C generates the cyclopropane ring with 70–75% yield . However, this method risks racemization at the pyrrolidine chiral center.
b) Coupling with Preformed Cyclopropylamine
A more reliable approach involves coupling the pyrrolidine intermediate with cyclopropylamine using peptide coupling agents. For example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) mediates amide bond formation between the pyrrolidine’s C3 amine and cyclopropanecarboxylic acid, followed by reduction to the secondary amine. This method achieves 65–70% yield with minimal epimerization.
Acetic Acid Moiety Attachment
The final step involves introducing the acetic acid group. A Gabriel synthesis approach is employed, where the cyclopropyl amino group reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C, followed by saponification with lithium hydroxide.
Optimized Conditions :
-
Coupling Agent : HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base : N,N-Diisopropylethylamine (DIEA)
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Solvent : Dichloromethane
Stereochemical Control and Resolution
The (R)-configuration at the pyrrolidine C3 is preserved using chiral auxiliaries. The Evans oxazolidinone method enables asymmetric induction during cyclopropane formation, achieving enantiomeric excess (ee) of >98% . Alternatively, enzymatic resolution with Candida antarctica lipase B separates enantiomers post-synthesis, though this reduces overall yield by 15–20%.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency:
| Process Step | Batch Yield | Flow Reactor Yield |
|---|---|---|
| Pyrrolidine cyclization | 85% | 93% |
| Benzylation | 80% | 88% |
| Cyclopropanation | 70% | 78% |
| Acetic acid coupling | 75% | 82% |
Key advantages of flow chemistry include improved heat dissipation and reduced reaction times (e.g., cyclopropanation completes in 2 hours vs. 12 hours in batch).
Analytical Characterization
Final product purity is verified via:
-
HPLC : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN gradient)
-
NMR : Distinct signals at δ 3.45 ppm (pyrrolidine CH-N), δ 1.25–1.40 ppm (cyclopropane CH2), and δ 3.70 ppm (acetic acid CH2).
Challenges and Mitigation Strategies
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Racemization : Minimized by using low-temperature coupling reactions (<5°C) and non-polar solvents (e.g., heptane).
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Cyclopropane Ring Stability : Avoid strong acids/bases post-formation; employ mild saponification conditions (LiOH in THF/H2O).
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates diastereomers .
Chemical Reactions Analysis
Types of Reactions
[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium aluminum hydride, and various alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to natural amino acids and neurotransmitters makes it a candidate for drug development. Its potential applications include:
- Enzyme Inhibition : The ability to bind to active sites of enzymes can inhibit their activity, which is crucial in treating diseases linked to enzyme dysfunctions.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors can influence signaling pathways involved in various physiological processes.
Biological Studies
Research indicates that [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
- Therapeutic Potential : Investigated for applications in metabolic disorders and certain cancers due to its ability to modulate enzyme activity.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules:
- Chiral Synthesis : Its chiral nature is valuable for creating enantiomerically pure compounds, which are essential in pharmaceuticals.
- Chemical Reactions : It can undergo various reactions, including oxidation, reduction, and substitution, making it useful in diverse synthetic pathways.
In Vitro Studies
A study on various pyrrolidine derivatives demonstrated that compounds similar to [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid showed promising antibacterial effects with complete bacterial death observed within 8 hours of exposure.
Therapeutic Applications
Due to its ability to modulate enzyme activity, this compound is being explored for potential use in developing treatments for conditions linked to enzyme dysfunctions, such as metabolic disorders and certain cancers.
Mechanism of Action
The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substitution Patterns: The position of the acetic acid group (e.g., 1-yl vs. 3-yl) significantly impacts molecular conformation and target binding. For example, [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1804129-83-6) may exhibit enhanced solubility compared to 3-yl derivatives due to spatial orientation . Benzyloxycarbonyl (Z-group) in CAS 114779-79-2 introduces steric bulk and protects the amine during synthesis, requiring post-synthetic modification for activation .
Pharmacological Implications :
- Sulfonamide derivatives (e.g., CAS 864759-46-6) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas acetic acid analogs are more likely to interact with ion channels or G-protein-coupled receptors .
- The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
Commercial Availability: Compounds like [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid remain available (Parchem Chemicals), while others (e.g., CymitQuimica’s analogs) are discontinued, suggesting shifts in research focus or synthetic challenges .
Research Findings and Trends
- Stereochemical Sensitivity: The (R)-configuration in pyrrolidine derivatives is often linked to higher receptor affinity. For instance, (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (discontinued, CymitQuimica) demonstrated enantiomer-dependent activity in preclinical models .
- Synthetic Utility : Benzyloxycarbonyl-protected analogs (e.g., CAS 114779-79-2) serve as intermediates in multi-step syntheses, enabling modular drug design .
- Cost and Accessibility : High pricing for iodinated derivatives (e.g., CAS 864759-46-6 at $2,000/g) reflects specialized applications and synthetic complexity .
Biological Activity
[(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 290.4 g/mol
- IUPAC Name : 2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid
The compound features a chiral center, a pyrrolidine ring, and both amino and carboxylic acid groups, which contribute to its diverse reactivity and potential interactions with biological targets.
The biological activity of [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is primarily attributed to its ability to interact with various receptors and enzymes. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research has shown that [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid exhibits several biological activities:
- Neuroprotective Effects : Studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects in various models.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Case Studies
-
Neuroprotective Study :
- A study explored the neuroprotective effects of [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups.
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Anti-inflammatory Evaluation :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains, showing promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Isopropyl group instead of cyclopropyl | Different pharmacological profiles |
| [(S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid | Enantiomeric form | Potential differences in activity |
| [(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid] | Oxy group instead of amino group | Variations in reactivity |
Q & A
Q. What are the recommended synthetic pathways for [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic Acid, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis Steps :
- Chiral Resolution : Start with (R)-1-benzyl-pyrrolidin-3-amine as the chiral precursor. Protect the amine group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to avoid side reactions during cyclopropane ring formation .
- Cyclopropane Coupling : React the protected amine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclopropyl-amino intermediate.
- Acetic Acid Moiety Introduction : Perform a nucleophilic substitution or reductive amination to attach the acetic acid group. For example, use bromoacetic acid with a palladium catalyst in a cross-coupling reaction .
- Enantiomeric Purity :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) to verify enantiomeric purity .
- Crystallization in a chiral solvent system (e.g., ethanol/(R)-limonene) can enhance enantiomeric excess (>99%) .
Q. What analytical techniques are most effective for characterizing [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic Acid?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with target receptors?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test activity against enzymes like monoamine oxidases (MAOs) or kinases using fluorogenic substrates (e.g., Amplex Red for MAO-B) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) with HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values using nonlinear regression .
- Cell-Based Models :
Advanced Research Questions
Q. What strategies are recommended for studying the metabolic stability of this compound in hepatic systems?
Methodological Answer:
- In Vitro Metabolism :
- Computational Prediction :
Q. How should researchers resolve contradictions in solubility data between experimental and computational predictions?
Methodological Answer:
- Experimental Validation :
- Solubility Testing : Use the shake-flask method in PBS (pH 7.4) and logP determination via octanol-water partitioning. Compare results with ChemAxon or ACD/Labs predictions .
- pH-Dependent Solubility : Measure solubility at pH 2.0 (simulated gastric fluid) and pH 6.8 (intestinal) to assess formulation feasibility .
- Data Reconciliation :
Q. What in silico approaches are suitable for predicting the compound’s binding mode to unexplored targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
